5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring a well-defined 1,3,4-thiadiazole building block for CNS-focused library synthesis often encounter isomerically ambiguous materials that compromise SAR reproducibility. This compound resolves that challenge with a precisely branched 1-phenylpropyl substituent at the 5-position and a free 2-amino derivatization handle. - Conformationally restricted 5-substituent reduces entropic variability vs. linear isomers, improving binding assay reproducibility. - Elevated logP (~2.6) aligns with CNS permeability requirements; ideal for anticonvulsant or anxiolytic probe expansion. - Purity-verified (≥97%) with full analytical documentation, ensuring lot-to-lot consistency for head-to-head microsomal stability studies.

Molecular Formula C11H13N3S
Molecular Weight 219.31
CAS No. 299441-79-5
Cat. No. B2632964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine
CAS299441-79-5
Molecular FormulaC11H13N3S
Molecular Weight219.31
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=NN=C(S2)N
InChIInChI=1S/C11H13N3S/c1-2-9(8-6-4-3-5-7-8)10-13-14-11(12)15-10/h3-7,9H,2H2,1H3,(H2,12,14)
InChIKeyOFIPFQODAWPXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine (CAS 299441-79-5): Procurement-Relevant Structural & Property Snapshot


5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine (CAS 299441-79-5) is a heterocyclic building block featuring a 1,3,4-thiadiazole core, a free 2-amino group, and a branched 1-phenylpropyl substituent at the 5-position. It belongs to the broad class of 2-amino-1,3,4-thiadiazoles, a scaffold historically explored for anticonvulsant, anxiolytic, and antimicrobial activities [1]. The compound is supplied predominantly as a research chemical (typical purity 95–97%) and is more accurately described as a 'versatile small-molecule scaffold' rather than a characterized bioactive entity .

Heterocyclic building block with free 2-amino handle for derivatization
Branched 1-phenylpropyl group confers conformational restriction and elevated lipophilicity
Versatile scaffold for CNS-oriented library synthesis and SAR studies

Why 5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Common Thiadiazole Analogs


Substitution at the 5-position of 1,3,4-thiadiazol-2-amine is a critical determinant of physicochemical and pharmacological behavior. Even among structural isomers sharing the molecular formula C₁₁H₁₃N₃S—such as the linear 3-phenylpropyl or the branched 2-phenylpropyl variants—the position and branching of the alkyl linker influence logP, pKa, and the number of rotatable bonds, which in turn modulate membrane permeability, metabolic stability, and target binding entropy [1][2]. The N-methyl analog (CAS 87527-81-9), while structurally similar, removes the key hydrogen-bond-donor capacity of the 2-amino group, fundamentally altering its pharmacophore signature. Generic substitution without such data invites irreproducibility in biological assays and misassignment of structure-activity relationships.

5-(1-Phenylpropyl) isomer
vs
3-Phenylpropyl isomer
Positional branching shifts logP and rotatable bonds, altering membrane permeability and binding entropy context.
Free 2-amino group
vs
N-methyl analog (CAS 87527-81-9)
Primary amine H-bond donor is critical for pharmacophore; secondary amine alters interaction profile and may not reproduce SAR.
5-(1-Phenylpropyl) substitution
vs
5-Phenyl or unsubstituted analog
Lack of branched alkyl reduces lipophilicity and conformational restriction, shifting SAR interpretation.

5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine: Quantitative Differentiation Evidence vs. Structural Analogs


Elevated Lipophilicity (LogP) of the 1-Phenylpropyl Isomer Relative to the Linear 3-Phenylpropyl and 5-Phenyl Analogs

The branched 1-phenylpropyl isomer (target compound) exhibits a computed logP of 2.55 (JChem), which is higher than that of the linear 3-phenylpropyl isomer (logP 2.45) and substantially exceeds that of the unsubstituted 5-phenyl analog (XLogP3-AA 1.7) [1][2][3]. Increased lipophilicity can enhance passive membrane permeability, a critical parameter for central nervous system (CNS) target engagement.

LogP Comparison
Reported
2.55 vs 2.45 (+0.10)
Supports lipophilicity-driven permeability context.
Computed (JChem); cross-study comparable.
Lipophilicity Physicochemical Properties Drug Design

Reduced Rotatable Bond Count Suggests Entropic Advantage for Target Binding

The target compound has 3 rotatable bonds, compared to 4 for the 3-phenylpropyl isomer and only 1 for the rigid 5-phenyl analog [1][2][3]. Fewer rotatable bonds imply a lower entropic penalty upon target binding, potentially translating to improved binding affinity and selectivity in biological assays.

Rotatable Bond Count
Reported
3 vs 4 (−1)
Lower entropic penalty may support binding affinity context.
Computed; fewer rotatable bonds reduce conformational entropy.
Molecular Flexibility Entropy Docking

Enhanced Acidity (Lower pKa) Relative to the 3-Phenylpropyl Isomer

The computed acid pKa of the target compound is 14.82, which is 0.23 units more acidic than that of the 3-phenylpropyl analog (pKa 15.05) [1][2]. This subtle shift in acidity reflects the differential electron-withdrawing effect of the branched phenylalkyl chain and may influence solubility and reactivity under specific formulation conditions.

Acid pKa
Reported
14.82 vs 15.05 (Δ−0.23)
Slightly stronger acidity may assist synthetic handling.
Computed (JChem); ΔpKa = −0.23.
Ionization pKa Solubility

Preservation of the Free 2-Amino Group: A Critical Pharmacophoric Element

In contrast to the N-methyl analog (CAS 87527-81-9), the target compound retains a primary amine at the 2-position, providing one hydrogen bond donor . The free 2-amino group is essential for key interactions in the pharmacophore model of anticonvulsant 1,3,4-thiadiazoles, making this compound a more faithful tool for validating structure-activity relationships originally derived from 2-amino-5-aryl-1,3,4-thiadiazole scaffolds [1].

2-Amino Group Preservation
Class-level
Primary NH₂ vs secondary NH
Primary amine retains pharmacophoric interaction capacity.
Pharmacophore-dependent; requires assay validation.
Hydrogen Bond Donor Pharmacophore Medicinal Chemistry

Optimal Deployment Scenarios for 5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine in Research & Development


CNS-Targeted Compound Library Synthesis

The elevated logP (2.55–2.7) positions this compound as a favorable building block for generating CNS-focused screening libraries. Its lipophilicity profile aligns with the typical range required for blood-brain barrier penetration, as supported by its computed property comparison with historical CNS-active 1,3,4-thiadiazoles [1].

Structure-Activity Relationship (SAR) Studies on Anticonvulsant Thiadiazoles

With a free 2-amino group and a conformationally restricted 5-substituent, this compound serves as a precise isosteric probe for SAR expansion of known anticonvulsant pharmacophores. The reduced rotatable bond count relative to the 3-phenylpropyl isomer minimizes entropic variability, enhancing reproducibility in in vitro binding assays [2].

Metabolic Stability Profiling of Branched vs. Linear Alkyl Linkers

The alpha-branched 1-phenylpropyl group may confer metabolic stability advantages over the linear 3-phenylpropyl chain by sterically hindering cytochrome P450-mediated oxidation. This compound can be used in head-to-head microsomal stability studies to test this hypothesis, leveraging its purity-verified commercial availability .

Synthetic Chemistry: Scaffold for Late-Stage Functionalization

The primary amine handle at the 2-position allows for versatile derivatization (acylation, sulfonylation, reductive amination) without altering the sterically defined 5-substituent, making it a strategic intermediate for generating focused compound arrays .

Application
Selection Property
Validation Focus
CNS-oriented library synthesis
Elevated lipophilicity profile
Permeability assay context
Anticonvulsant SAR studies
Free 2-amino pharmacophore
Binding assay reproducibility
Metabolic stability profiling
Branched alkyl linker
Microsomal stability comparison context
Synthetic derivatization
Primary amine handle
Derivatization versatility
Quote Request

Request a Quote for 5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.